4-MÉTHYLUMBELLIFÉRYL NONANOATE

Vue d'ensemble

Description

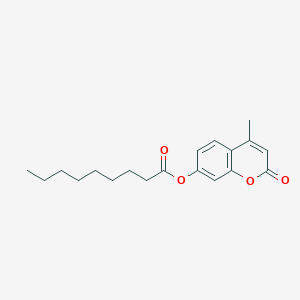

4-METHYLUMBELLIFERYL NONANOATE is a synthetic organic compound belonging to the class of benzopyran derivatives It is characterized by the presence of a benzopyran ring system substituted with a methyl group at the 4-position, an oxo group at the 2-position, and a nonan-1-oate ester group at the 7-position

Applications De Recherche Scientifique

Biochemical Assays

4-Methylumbelliferyl nonanoate serves as a fluorogenic substrate for measuring lipase activity. When lipases hydrolyze this compound, they release 4-methylumbelliferone , which emits bright blue fluorescence. This property allows researchers to quantify lipase activity in various biological samples, providing insights into metabolic processes and enzyme kinetics .

Enzyme Activity Studies

The compound is extensively used in studies focused on lipase activity . By acting as a substrate, it enables the assessment of lipase function across different biological contexts, including:

- In vitro assays : Used to study enzyme kinetics and inhibition.

- Clinical diagnostics : Potential applications in assessing pancreatic function or diagnosing lipid metabolism disorders .

Medical Research

Research has explored the potential therapeutic applications of 4-methylumbelliferyl nonanoate in various medical fields:

- Antimicrobial properties : Investigations into its effectiveness against specific bacterial strains.

- Anticancer research : Studies assessing its role in inhibiting cancer cell proliferation through mechanisms involving lipid metabolism .

Industrial Applications

In industrial settings, 4-methylumbelliferyl nonanoate is utilized for developing novel materials with unique properties, such as:

- Fluorescent markers : Used in imaging and detection applications.

- Photostable compounds : Important for applications requiring long-lasting fluorescence under varying conditions .

Case Study 1: Lipase Activity Measurement

In a study examining the activity of various lipases from microbial sources, researchers utilized 4-methylumbelliferyl nonanoate to quantify enzyme activity under different conditions. The fluorescence intensity correlated directly with lipase concentration, allowing for precise measurements of enzyme kinetics across different temperatures and pH levels.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of 4-methylumbelliferyl nonanoate against pathogenic bacteria. The study demonstrated that the compound exhibited inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Case Study 3: Cancer Cell Proliferation Inhibition

Research into the anticancer properties of this compound revealed that it could inhibit the proliferation of specific cancer cell lines by modulating lipid metabolism pathways. The findings suggest that further exploration could lead to therapeutic applications in oncology .

Mécanisme D'action

Target of Action

The primary target of 4-Methylumbelliferyl Nonanoate is esterases , a class of enzymes that catalyze the hydrolysis of ester bonds .

Mode of Action

4-Methylumbelliferyl Nonanoate acts as a fluorogenic substrate for esterases . This means that it is a compound that can be transformed by the enzyme into a fluorescent product. In this case, the enzyme esterase hydrolyzes 4-Methylumbelliferyl Nonanoate to produce 4-methylumbelliferone , which emits bright blue fluorescence .

Biochemical Pathways

The key biochemical pathway involved in the action of 4-Methylumbelliferyl Nonanoate is the ester hydrolysis pathway . This pathway involves the breakdown of ester bonds, a process catalyzed by esterases. The hydrolysis of 4-Methylumbelliferyl Nonanoate by esterases leads to the production of 4-methylumbelliferone .

Pharmacokinetics

The pharmacokinetics of 4-Methylumbelliferyl Nonanoate and its active metabolite, 4-methlyumbelliferyl glucuronide (4-MUG), have been studied in mice . It was found that 4-MU administered intravenously resulted in 100-fold higher 4-MU exposure compared to oral administration . The 4-MUG exposures were much higher than 4-MU exposures after both 4-MU intravenous and oral administration . The 4-MUG metabolite showed a 25.9% bioavailability .

Result of Action

The hydrolysis of 4-Methylumbelliferyl Nonanoate by esterases results in the production of 4-methylumbelliferone , which emits bright blue fluorescence . This fluorescence can be detected and measured, providing a useful tool for studying the activity of esterases in various biochemical assays .

Analyse Biochimique

Biochemical Properties

4-Methylumbelliferyl Nonanoate is a non-fluorescent lipase substrate conjugated with 4-methylumbelliferone . After lipolytic hydrolysis, the highly fluorescent 4-methylumbelliferone is released and emits strongly at 485 nm (blue fluorescence) (ex = 366 nm) . This property makes it a useful tool for studying the activity of lipases in biochemical reactions.

Cellular Effects

The cellular effects of 4-Methylumbelliferyl Nonanoate are primarily related to its role as a substrate for lipases . The hydrolysis of this compound by lipases releases 4-methylumbelliferone, which can influence cell function . For instance, it has been shown to have antitumor activity and to inhibit inflammation .

Molecular Mechanism

The molecular mechanism of 4-Methylumbelliferyl Nonanoate involves its hydrolysis by lipases to produce 4-methylumbelliferone . This reaction can be used to measure the activity of lipases in vitro . The released 4-methylumbelliferone is highly fluorescent, emitting strongly at 485 nm (blue fluorescence) when excited at 366 nm .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Methylumbelliferyl Nonanoate in laboratory settings are related to its stability and degradation over time

Dosage Effects in Animal Models

While there is interest in using 4-Methylumbelliferyl Nonanoate to inhibit hyaluronan synthesis in animal models of diseases, specific studies detailing the effects of different dosages of this compound in animal models are currently lacking .

Metabolic Pathways

4-Methylumbelliferyl Nonanoate is involved in the metabolic pathway of lipase activity, where it serves as a substrate . The hydrolysis of this compound by lipases leads to the release of 4-methylumbelliferone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLUMBELLIFERYL NONANOATE typically involves the following steps:

Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through the condensation of phenol with ethyl acetoacetate in the presence of a base, followed by cyclization.

Introduction of the Methyl Group: The methyl group at the 4-position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

Formation of the Nonan-1-oate Ester: The esterification of the 7-hydroxy group with nonanoic acid can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-METHYLUMBELLIFERYL NONANOATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the oxo group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydrochloric acid for acidic hydrolysis, sodium hydroxide for basic hydrolysis.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nonanoic acid and 4-Methyl-2-oxo-2H-1-benzopyran-7-ol.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl acetate

- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl butyrate

- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate

Uniqueness

4-METHYLUMBELLIFERYL NONANOATE is unique due to its longer alkyl chain (nonan-1-oate) compared to similar compounds with shorter alkyl chains. This structural difference can influence its physical and chemical properties, such as solubility, stability, and biological activity.

Activité Biologique

4-Methylumbelliferyl nonanoate (4-MUN) is a synthetic compound widely recognized for its application as a lipase substrate. It is characterized by its ability to release the highly fluorescent 4-methylumbelliferone upon hydrolysis, making it a valuable tool in biochemical assays for studying lipase activity and other enzymatic processes. This article explores the biological activity of 4-MUN, including its enzymatic interactions, applications in research, and relevant case studies.

- Chemical Formula: C₁₉H₂₄O₄

- Molecular Weight: 316.39 g/mol

- CAS Number: 18319-93-2

- Appearance: White to off-white powder

- Solubility: Soluble in water, methanol, or acetone

4-Methylumbelliferyl nonanoate serves primarily as a substrate for lipases and esterases. Upon hydrolysis by these enzymes, it releases 4-methylumbelliferone, which fluoresces at 485 nm when excited at 366 nm. This fluorescence can be quantitatively measured, allowing researchers to assess enzyme activity effectively.

Lipase Activity

Research has demonstrated that 4-MUN is an effective substrate for various lipases. The enzymatic hydrolysis of 4-MUN has been used to evaluate the specificity and kinetics of lipases from different sources. For instance, a study highlighted the use of 4-MUN to characterize an organic solvent-tolerant lipase from Mortierella echinosphaera, revealing its high substrate affinity and catalytic efficiency with a value of approximately 0.333 mM and a of 36.9 μM/min .

Table: Kinetic Parameters of Lipase Activity on 4-Methylumbelliferyl Nonanoate

| Enzyme Source | (mM) | (μM/min) | Catalytic Efficiency () (1/min) |

|---|---|---|---|

| Mortierella echinosphaera | 0.333 | 36.9 | 55.6 |

| Rhizopus chinensis | Similar values observed in comparative studies |

Environmental Applications

In environmental microbiology, 4-MUN has been utilized to assess microbial lipase activity in decaying wood samples. A study quantified enzyme activities using substrates like 4-methylumbelliferyl nonanoate, measuring the release of fluorescent products as an indicator of microbial metabolism . This approach provides insights into the ecological roles of microorganisms in nutrient cycling.

Biochemical Research

In biochemical assays, 4-MUN is frequently employed to study lipase inhibitors and activators. For example, the addition of specific metal ions was shown to enhance or inhibit lipase activity when using substrates like 4-MUN, indicating its utility in pharmacological research .

Propriétés

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-3-4-5-6-7-8-9-18(20)22-15-10-11-16-14(2)12-19(21)23-17(16)13-15/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJIWAFZZKFSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171396 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18319-93-2 | |

| Record name | Nonanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18319-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018319932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 4-Methylumbelliferyl Nonanoate (4-MUN) help in studying lipase activity?

A1: 4-MUN acts as a fluorescent substrate for lipases. When lipase acts upon 4-MUN, it cleaves the ester bond, releasing the fluorescent molecule 4-methylumbelliferone (4-MU). The fluorescence intensity of 4-MU is directly proportional to the lipase activity. This allows researchers to quantify lipase activity in a sample.

Q2: Were there any differences in how lipases from different bacteria interacted with 4-MUN?

A2: Yes, the research found variations in how lipases from different bacterial strains interacted with 4-MUN, particularly in the presence of milk components. While all tested lipases showed higher activity against 4-MUN compared to 4-methylumbelliferyl oleate (4-MUO) in a buffer solution, the results differed in milk. Some lipases were less active against 4-MUN in milk []. This difference highlights the potential impact of milk components on lipase activity and emphasizes the importance of considering the assay environment when studying these enzymes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.